
Valnemulin-d6 (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valnemulin-d6 (TFA) is a deuterated form of valnemulin, a semi-synthetic pleuromutilin derivative. Valnemulin is known for its potent antimicrobial properties, particularly against mycoplasma and brachyspira. The deuterated form, Valnemulin-d6 (TFA), is often used in scientific research to study the pharmacokinetics and metabolism of valnemulin due to its stable isotope labeling .
Vorbereitungsmethoden
Valnemulin-d6 (TFA) is synthesized through a series of chemical reactions starting from pleuromutilin. The synthetic route involves the introduction of deuterium atoms into the valnemulin molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. Industrial production methods for Valnemulin-d6 (TFA) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Valnemulin-d6 (TFA) undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the side chain can be oxidized to form S-oxides.
Hydroxylation: Hydroxylation occurs in the mutilin part (the ring system) and the side chain.
Hydrolysis: The amido bond in the side chain can be hydrolyzed.
Acetylation: Acetylation occurs in the amido group of the side chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and enzymes or acids for hydrolysis. The major products formed from these reactions include 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin .
Wissenschaftliche Forschungsanwendungen
Valnemulin-d6 (TFA) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of valnemulin.
Biology: Employed in studies to understand the biological pathways and interactions of valnemulin in various organisms.
Medicine: Investigated for its potential use in treating resistant mycoplasma infections in immunocompromised patients.
Industry: Utilized in the development of veterinary drugs to treat bacterial infections in animals
Wirkmechanismus
Valnemulin-d6 (TFA) exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds during protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets involved include the 23S ribosomal RNA within the bacterial ribosome .
Vergleich Mit ähnlichen Verbindungen
Valnemulin-d6 (TFA) is compared with other pleuromutilin derivatives such as tiamulin and retapamulin. While all these compounds share a similar mechanism of action, Valnemulin-d6 (TFA) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Tiamulin: Another pleuromutilin derivative used in veterinary medicine.
Retapamulin: A pleuromutilin derivative used topically for skin infections
Valnemulin-d6 (TFA) stands out due to its specific applications in research and its enhanced stability provided by deuterium atoms.
Eigenschaften
Molekularformel |
C33H53F3N2O7S |
|---|---|
Molekulargewicht |
684.9 g/mol |
IUPAC-Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H52N2O5S.C2HF3O2/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;3-2(4,5)1(6)7/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);(H,6,7)/t19-,20+,22-,24-,25+,26+,29-,30+,31+;/m1./s1/i6D3,7D3; |
InChI-Schlüssel |
QWGJFTBUXJFDQX-OQPBYKLCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
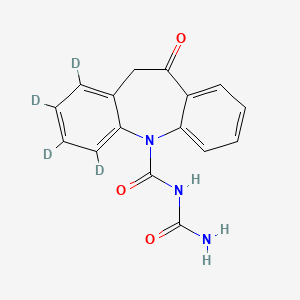
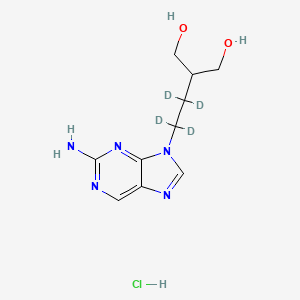
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)

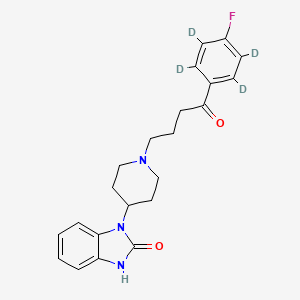

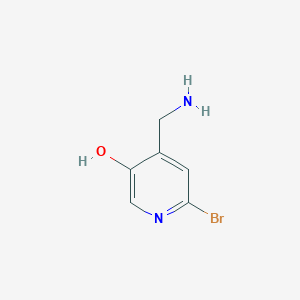
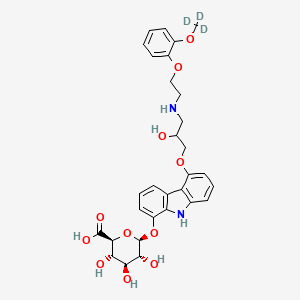
![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)


![12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)
